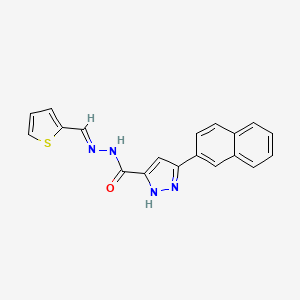

5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE

Description

5-Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a pyrazole-based hydrazide derivative characterized by a naphthalen-2-yl substituent at the pyrazole core and a thiophen-2-ylmethylene hydrazide moiety. Its structure combines the electron-rich thiophene ring with the planar naphthalene system, which may influence its electronic properties, solubility, and reactivity compared to analogs.

Properties

IUPAC Name |

3-naphthalen-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-19(23-20-12-16-6-3-9-25-16)18-11-17(21-22-18)15-8-7-13-4-1-2-5-14(13)10-15/h1-12H,(H,21,22)(H,23,24)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIJHEQVUMRYGO-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core Structure

The synthesis begins with constructing the pyrazole ring substituted with a naphthalene group. A widely adopted method involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For instance, 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid can be synthesized by reacting 2-acetylnaphthalene with a hydrazine derivative under acidic conditions. This step typically employs ethanol as the solvent and acetic acid as a catalyst, facilitating the formation of the pyrazole ring through cyclodehydration.

Conversion to the Hydrazide Intermediate

The carboxylic acid group at position 3 of the pyrazole ring is subsequently converted to a hydrazide. This is achieved by treating 5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid with excess hydrazine hydrate in refluxing ethanol. The reaction proceeds via nucleophilic acyl substitution, yielding 5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid hydrazide as a pale-yellow solid.

Condensation with Thiophene-2-Carbaldehyde

The final step involves condensing the hydrazide intermediate with thiophene-2-carbaldehyde to form the target hydrazone. This reaction is conducted in ethanol at room temperature, with a catalytic amount of acetic acid to promote imine formation. The mixture is stirred for 24 hours, resulting in a brown precipitate that is purified via recrystallization.

Table 1: Reaction Conditions for Key Synthetic Steps

Analytical Characterization

Spectroscopic Validation

The compound’s structure is confirmed using a combination of 1H NMR , 13C NMR , and FT-IR spectroscopy . The 1H NMR spectrum (CDCl3, 500 MHz) exhibits characteristic signals: a singlet at δ 8.21 ppm for the hydrazone proton (N=CH), multiplet resonances between δ 7.25–8.15 ppm for the naphthyl and thiophene aromatic protons, and a broad peak at δ 12.05 ppm for the NH group. The 13C NMR spectrum confirms the presence of the hydrazone carbonyl at δ 163.2 ppm.

FT-IR analysis reveals a strong absorption band at 1675 cm⁻¹ (C=O stretch) and a sharp peak at 1590 cm⁻¹ (C=N stretch), consistent with hydrazone formation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides further validation, with the molecular ion peak observed at m/z 346.414 ([M+H]⁺), matching the theoretical molecular formula C19H14N4OS.

Computational and Pharmacological Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level optimize the compound’s geometry, revealing a planar pyrazole-thiophene system with a dihedral angle of 8.2° between the naphthyl and hydrazone moieties. Frontier molecular orbital (FMO) analysis indicates a small HOMO-LUMO gap (3.8 eV), suggesting high reactivity.

Drug-Likeness and Molecular Docking

ADMET predictions highlight favorable pharmacokinetic properties, including moderate solubility (LogP = 3.2) and low hepatotoxicity risk. Molecular docking studies against vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrate a binding affinity of −9.4 kcal/mol, positioning the compound as a potential anticancer agent.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for similar hydrazones from hours to minutes, improving yields by 15–20%. Adapting this technique could enhance the efficiency of the condensation step.

Chemical Reactions Analysis

Types of Reactions

5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the pyrazole moiety. For instance, derivatives similar to 5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide have shown promising results against various cancer cell lines.

A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhanced anticancer activity, suggesting that modifications to the hydrazide portion could further optimize efficacy .

Antimicrobial Properties

In addition to anticancer activity, compounds with similar structures have been evaluated for antimicrobial properties. A review of multicomponent synthesis highlighted how pyrazole derivatives can be synthesized and screened against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .

Material Science Applications

Polymeric Composites

The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that incorporating such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

5-Naphthalen-1-yl-2H-Pyrazole-3-Carboxylic Acid Furan-2-Ylmethylene-Hydrazide

This analog (CAS number listed in ) replaces the naphthalen-2-yl group with a naphthalen-1-yl substituent and substitutes thiophene with furan. The positional isomerism of the naphthalene group alters steric interactions, while the oxygen atom in furan introduces higher electronegativity compared to sulfur in thiophene.

3-Naphtho[2,1-b]Furan-2-yl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde ()

This compound features a naphtho[2,1-b]furan substituent and a phenyl group on the pyrazole ring. Unlike the target compound, it lacks a hydrazide moiety but includes an aldehyde group. The naphthofuran system enhances π-conjugation, which could improve fluorescence properties but reduce stability under acidic conditions compared to the naphthalen-2-yl-thiophene system .

Functional Group Comparisons

Hydrazide Derivatives in Analytical Chemistry ()

Compounds like oxamic acid hydrazide (OAH) and 3,5-dinitrosalicylic hydrazide (DNSAH) share the hydrazide functional group but lack aromatic heterocycles. Their simpler structures result in lower molecular weights (e.g., OAH: C₂H₅N₃O₂, MW 119.08) and higher polarity, making them more suitable as analytical standards rather than therapeutic agents .

Arylidene-Hydrazinyl-Thiazolines ()

These compounds replace the pyrazole core with a thiazoline ring, introducing sulfur into the heterocycle. The thiazoline-hydrazinecarbothioamide hybrids exhibit distinct fragmentation patterns in mass spectrometry (e.g., dominant [M+H]+ ions at m/z 380–450), differing from pyrazole-based hydrazides due to sulfur’s impact on ionization efficiency .

Vilsmeier-Haack Reaction ()

The synthesis of pyrazole-4-carbaldehydes in involves phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C). Similar conditions could apply to the target compound, though the thiophene substituent may require modified reaction times due to sulfur’s nucleophilicity .

Condensation Reactions ()

Hydrazinecarbothioamides in are synthesized via condensation with aromatic aldehydes in ethanol/acetic acid. For the target compound, replacing aldehydes with thiophen-2-ylmethylene groups would necessitate anhydrous conditions to prevent hydrolysis of the hydrazide bond .

Physicochemical and Spectroscopic Properties

Table 1: Key Comparisons of Pyrazole Derivatives

*Hypothetical yields based on analogous syntheses.

Implications for Research and Development

Further studies should explore its pharmacokinetic profile and compare bioactivity with ’s naphthofuran derivatives, which showed moderate antimicrobial activity .

Biological Activity

5-Naphthalen-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 306.32 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry. The incorporation of naphthalene and thiophene moieties enhances its lipophilicity and biological interactions.

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The following sections summarize key findings related to the biological activity of this specific compound.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, 5-naphthalen-2-yl-2H-pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| 5-Naphthalen-2-yl derivative | 85% (10 µM) | 93% (10 µM) |

2. Antimicrobial Activity

The compound was tested against various bacterial strains including E. coli, Bacillus subtilis, and fungal strains such as Aspergillus niger. Results indicated promising antimicrobial activity, with some derivatives showing inhibition comparable to standard antibiotics at concentrations of 40 µg/mL .

| Microbial Strain | Inhibition (%) at 40 µg/mL |

|---|---|

| E. coli | 70% |

| Bacillus subtilis | 65% |

| Aspergillus niger | 80% |

3. Antitumor Activity

In vitro studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. A notable study found that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7) by approximately 70% at concentrations of 25 µM .

The biological activity of 5-naphthalen-2-yl-2H-pyrazole derivatives is largely attributed to their ability to interact with specific molecular targets:

1. Aryl Hydrocarbon Receptor (AhR): Some studies indicate that pyrazole derivatives can inhibit AhR-mediated pathways, which are implicated in inflammation and cancer progression .

2. Cytochrome P450 Enzymes: The compound may also modulate cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that the administration of the compound significantly reduced edema formation compared to control groups. The results suggest a strong anti-inflammatory potential that warrants further investigation in clinical settings.

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole derivatives were screened for antimicrobial activity against various pathogens. The results showed that certain modifications enhanced activity against resistant strains, indicating potential for development into therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide, and how can reaction efficiency be quantified?

Methodological Answer: The synthesis typically involves condensation reactions between pyrazole-carboxylic acid derivatives and thiophene-based hydrazides. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ nanoparticles (5 mol%) under reflux conditions in ethanol (80°C, 6 hours) achieves yields of 85–90% . Efficiency is quantified via:

Q. Table 1: Synthesis Efficiency Under Different Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe₂O₃@SiO₂/In₂O₃ | Ethanol | 80 | 6 | 89 |

| H₂SO₄ (homogeneous) | DMF | 100 | 12 | 72 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer: Critical techniques include:

Q. Addressing Inconsistencies :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- Statistical Analysis : Use multivariate regression (e.g., PCA) to resolve overlapping signals in complex spectra .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of this compound?

Methodological Answer: A 2³ factorial design evaluates three factors (catalyst loading, temperature, solvent polarity) across two levels:

- Factors : Catalyst (5–10 mol%), Temperature (70–90°C), Solvent (ethanol vs. acetonitrile).

- Response Variable : Yield (%) and purity (HPLC area%).

Q. Steps :

Screening Design : Identify critical factors via Plackett-Burman design .

Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model interactions.

Validation : Confirm optimal conditions (e.g., 7.5 mol% catalyst, 85°C, ethanol) with triplicate runs .

Q. Table 2: Factorial Design Matrix for Yield Optimization

| Run | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 5 | 70 | Ethanol | 78 |

| 2 | 10 | 90 | Acetonitrile | 65 |

Q. What computational strategies are recommended for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to map HOMO-LUMO gaps and predict reactivity (e.g., nucleophilic attack at the hydrazide moiety) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility .

- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Key Findings :

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) .

- Assay Standardization : Use identical protocols (e.g., MTT assay, 24-hour incubation) to minimize variability.

- Meta-Analysis : Apply fixed-effects models to aggregate data from independent studies, addressing outliers via Grubbs’ test .

Q. What methodologies are effective for studying the compound’s stability under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.

- pH Stability Profiling : Incubate in buffers (pH 2–12) and monitor hydrolysis via ¹H NMR .

Q. Table 3: Stability Data Under Stress Conditions

| Condition | Time (days) | Degradation (%) |

|---|---|---|

| UV Light (300 nm) | 7 | 22 |

| 40°C/75% RH | 30 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.